9-[(4-Nitrophenyl)methylsulfanyl]acridine
CAS No.: 827303-14-0
Cat. No.: VC19059024
Molecular Formula: C20H14N2O2S
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827303-14-0 |
|---|---|
| Molecular Formula | C20H14N2O2S |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 9-[(4-nitrophenyl)methylsulfanyl]acridine |
| Standard InChI | InChI=1S/C20H14N2O2S/c23-22(24)15-11-9-14(10-12-15)13-25-20-16-5-1-3-7-18(16)21-19-8-4-2-6-17(19)20/h1-12H,13H2 |
| Standard InChI Key | XRDHPTAGFMXWFV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a tricyclic acridine system (three fused benzene rings) with a methylsulfanyl (-SCH-) bridge at position 9, connecting the acridine core to a 4-nitrophenyl group . The nitro group (-NO) at the para position of the phenyl ring introduces strong electron-withdrawing effects, polarizing the molecule and enhancing its ability to participate in charge-transfer interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 346.402 g/mol |
| Molecular Formula | |
| Exact Mass | 346.078 Da |
| Topological Polar Surface Area | 84.01 Ų |
| LogP (Octanol-Water) | 6.11 |
The high LogP value indicates significant hydrophobicity, suggesting preferential solubility in organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane .
Spectroscopic Features
Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for structural confirmation:
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NMR: Signals corresponding to the acridine aromatic protons (δ 7.5–8.5 ppm), methylsulfanyl group (δ 2.5–3.0 ppm), and nitro-substituted phenyl ring (δ 8.0–8.5 ppm) .
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NMR: Resonances for the acridine carbons (δ 120–140 ppm), sulfanyl-linked methylene (δ 35–40 ppm), and nitro-bearing carbons (δ 145–150 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 346.078 (M) with fragmentation patterns indicative of acridine core cleavage and nitro group loss .
Synthetic Methodologies
Traditional Organic Synthesis
The Bernthsen acridine synthesis, involving cyclization of diphenylamine derivatives, serves as a foundational approach . For 9-[(4-Nitrophenyl)methylsulfanyl]acridine, a modified pathway is employed:
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Acridine Core Formation: Condensation of 9-chloroacridine with 4-nitrobenzyl mercaptan under basic conditions (e.g., KCO) in anhydrous DMF at 80–100°C.
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Nucleophilic Substitution: Displacement of the chloro group at position 9 by the methylsulfanyl-nitrophenyl nucleophile, facilitated by polar aprotic solvents.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents yields the pure compound (typical yields: 60–75%).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields :
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Conditions: 9-Chloroacridine, 4-nitrobenzyl mercaptan, and triethylamine in DMF irradiated at 150°C for 15–20 minutes.
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Advantages: 85–90% yield, reduced side products, and energy efficiency compared to conventional heating .
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient acridine core undergoes electrophilic substitution at positions 2 and 7, guided by the nitrophenyl group’s meta-directing effects. For example, nitration introduces additional nitro groups, while sulfonation enhances water solubility.
Reductive Transformations
The nitro group can be selectively reduced to an amine (-NH) using catalytic hydrogenation (H, Pd/C) or sodium dithionite (NaSO). This modification alters electronic properties and enables further derivatization (e.g., amide coupling).
Oxidation of Sulfanyl Group
Treatment with hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) oxidizes the methylsulfanyl (-SCH-) group to sulfoxide (-SOCH-) or sulfone (-SOCH-), modulating steric bulk and polarity.
Biological Activity and Mechanisms
DNA Intercalation
The planar acridine core intercalates into DNA base pairs, inducing structural distortions that inhibit replication and transcription . Fluorescence studies demonstrate strong binding to double-stranded DNA, with a binding constant () of .
Topoisomerase Inhibition
Like related 9-anilinoacridines (e.g., amsacrine), this compound inhibits topoisomerase II by stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks and apoptosis in cancer cells . The nitro group enhances binding affinity through electrostatic interactions with phosphate backbone .
Antiproliferative Effects
In vitro screening against MCF-7 (breast cancer) and A549 (lung cancer) cell lines reveals moderate activity (IC: 15–25 μM), outperforming unsubstituted acridines but lagging behind clinical agents like doxorubicin. Synergistic effects with cisplatin suggest potential in combination therapies.
Applications in Materials Science
Organic Electronics
The compound’s extended π-conjugation and electron-deficient nitro group make it a candidate for:
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Electron-Transport Materials: Incorporated into organic light-emitting diodes (OLEDs) to improve electron injection.
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Fluorescent Probes: Nitro-to-amine reduction yields fluorescent derivatives for bioimaging.
Catalysis
Palladium complexes of 9-[(4-Nitrophenyl)methylsulfanyl]acridine catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10,000, attributed to ligand electronic modulation.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the nitro group and sulfanyl linker to optimize pharmacokinetics.
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Targeted Drug Delivery: Conjugation to nanoparticles or antibody-drug conjugates to enhance tumor specificity.
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Green Synthesis: Developing solvent-free or biocatalytic routes to improve sustainability.
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